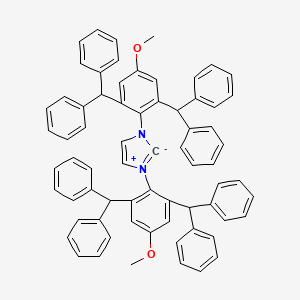

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene

Descripción general

Descripción

“N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene” is a type of N-heterocyclic carbene (NHC). NHCs are a class of organic compounds featuring a nitrogen atom and a carbene, which is a carbon atom with only six electrons in its outer valence shell . They are commonly used as ligands in organometallic chemistry .

Molecular Structure Analysis

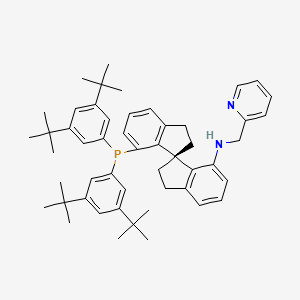

The molecular structure of “N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene” would likely feature a central carbon atom (the carbene) bonded to two nitrogen atoms, forming an imidazole ring . The rest of the molecule would consist of phenyl and methoxy groups attached to the imidazole ring .

Chemical Reactions Analysis

NHCs are known for their strong σ-donating and π-accepting properties, which make them excellent ligands in transition metal catalysis . They are involved in a wide range of reactions, including cross-coupling reactions .

Aplicaciones Científicas De Investigación

Transition-Metal Catalysis

This compound has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis . It’s used in the synthesis of cyclic (alkyl) (amino)carbenes (CAACs), which are strongly electron-rich carbon analogues of N-heterocyclic carbenes (NHCs) with broad applications in both industry and academia .

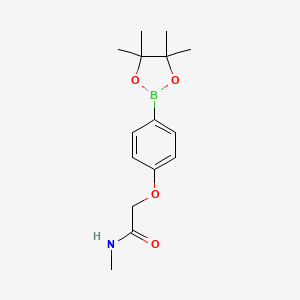

Copper-Catalyzed Hydroboration of Alkynes

The compound is used in the copper-catalyzed hydroboration of alkynes . The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .

Homogeneous Catalysis

The compound represents one of the most important NHC ligands in the field of homogeneous catalysis . It’s used in the synthesis of novel, sterically-bulky, easily-accessible NHC ligands based on the hash peralkylation concept .

Cross-Coupling Reactions

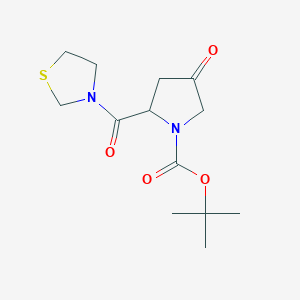

The compound shows broad activity in various cross-coupling reactions in an array of N–C, O–C, C–Cl, C–Br, C–S and C–H bond cross-couplings .

Coordination Chemistry

The compound is used in coordination chemistry with gold (I), rhodium (I), and palladium (II) .

Synthesis of Sulfenyl Oxazoles

The compound is used in the regiodivergent synthesis of 4- and 5-sulfenyl oxazoles from 1,4,2-dioxazoles and alkynyl thioethers . Gold-catalysed conditions are used to favour the formation of 5-sulfenyl oxazoles via σ-selective attack of the nitrenoid relative to the sulfenyl group .

Mecanismo De Acción

Target of Action

The primary target of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene, also known as IPr*, is transition-metal catalysis . This compound acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The role of this ligand is to stabilize the metal and enhance its reactivity, making it more effective in catalyzing various chemical reactions .

Mode of Action

IPr* interacts with its targets by binding to the metal atoms in the catalysts. It is a highly hindered and sterically-flexible ligand, meaning it has a large, bulky structure that can adapt its shape to fit around the metal atom . This flexibility allows it to form stable complexes with a variety of metals, enhancing their catalytic activity .

Biochemical Pathways

The exact biochemical pathways affected by IPr* depend on the specific reaction being catalyzed. One example is the cu-catalyzed hydroboration of alkynes . In this reaction, IPr* acts as a ligand for the copper catalyst, enhancing its ability to add boron atoms to alkyne molecules. This reaction is a key step in the synthesis of various organic compounds .

Pharmacokinetics

Like other ligands, its bioavailability would depend on factors such as its solubility, stability, and the nature of the metal complex it forms .

Result of Action

The result of IPr*'s action is the enhancement of the catalytic activity of the metal it binds to. By forming a stable complex with the metal, it increases the metal’s reactivity and allows it to catalyze reactions more efficiently . This can lead to higher yields and greater selectivity in the production of various organic compounds .

Direcciones Futuras

The field of NHC chemistry is a rapidly growing area of research, with potential applications in catalysis, materials science, and medicinal chemistry . The development of new NHCs with unique properties, such as “N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene”, could open up new possibilities in these and other fields .

Propiedades

IUPAC Name |

1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H56N2O2/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57/h3-48,64-67H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZIUOIITZCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H56N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

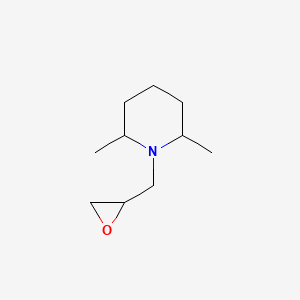

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)